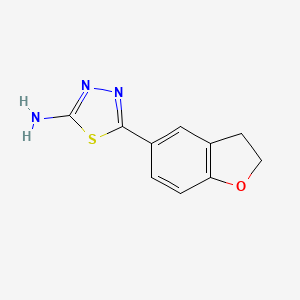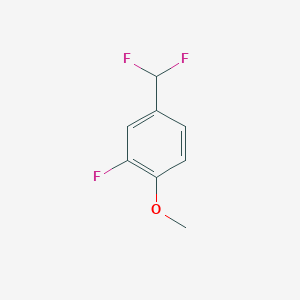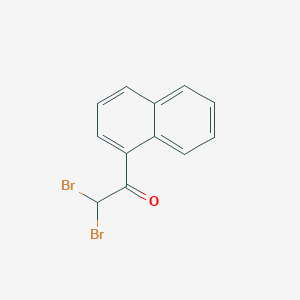![molecular formula C36H21F9IrN3 B13695552 Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium](/img/structure/B13695552.png)
Tris[2-(2-pyridyl)-5-(trifluoromethyl)phenyl]iridium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a complex compound with the molecular formula C₃₆H₂₁F₉IrN₃ and a molecular weight of 858.77 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves the reaction of iridium trichloride with 2-(2-pyridinyl)-5-(trifluoromethyl)phenyl ligands under specific conditions. The reaction typically takes place in a solvent such as dichloromethane or toluene, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form iridium(IV) complexes.
Reduction: It can be reduced to iridium(I) complexes using reducing agents such as sodium borohydride.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand substitution reactions often require the presence of a catalyst and elevated temperatures.
Major Products Formed:
Oxidation: Iridium(IV) complexes.
Reduction: Iridium(I) complexes.
Substitution: Various substituted iridium complexes depending on the ligands used.
Aplicaciones Científicas De Investigación
Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) has numerous applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon bond formation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to interact with DNA and proteins.
Mecanismo De Acción
The mechanism of action of Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which is a potential mechanism for its anticancer activity. Additionally, it can bind to proteins, altering their function and leading to various biological effects .
Comparación Con Compuestos Similares
- Tris(2-phenylpyridine)iridium(III)
- Tris(2-(2-pyridinyl)phenyl)iridium(III)
- Tris(2-(4-fluorophenyl)pyridine)iridium(III)
Comparison: Tris[2-(2-pyridinyl-κN)-5-(trifluoromethyl)phenyl-κC]iridium(III) is unique due to the presence of trifluoromethyl groups, which enhance its photophysical properties and stability compared to similar compounds. This makes it particularly useful in applications such as light-emitting diodes and biological imaging .
Propiedades
Fórmula molecular |
C36H21F9IrN3 |
|---|---|
Peso molecular |
858.8 g/mol |
Nombre IUPAC |
iridium(3+);2-[4-(trifluoromethyl)benzene-6-id-1-yl]pyridine |
InChI |
InChI=1S/3C12H7F3N.Ir/c3*13-12(14,15)10-6-4-9(5-7-10)11-3-1-2-8-16-11;/h3*1-4,6-8H;/q3*-1;+3 |
Clave InChI |
TXUSYAYOQXPEJF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.C1=CC=NC(=C1)C2=[C-]C=C(C=C2)C(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



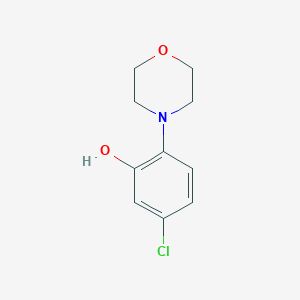
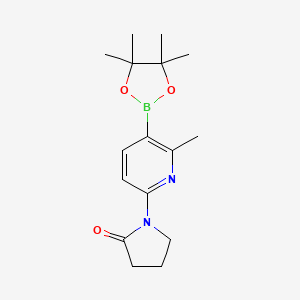
![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)
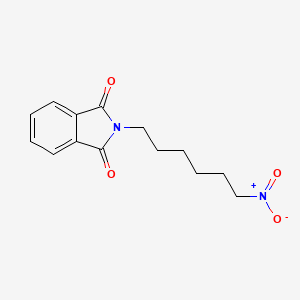
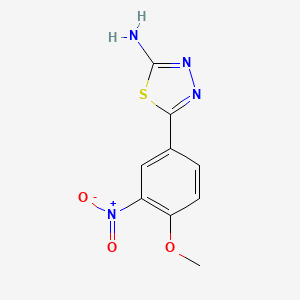
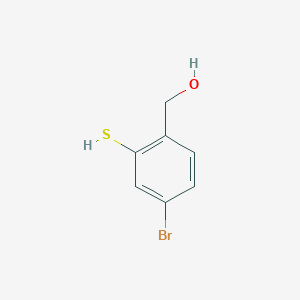
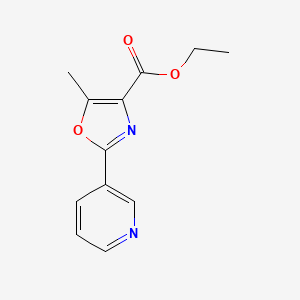
![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)
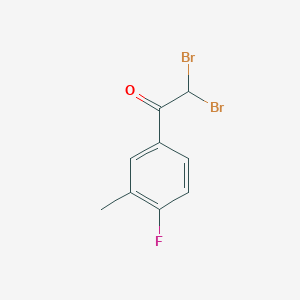
![7,8-Dimethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine Hydrochloride](/img/structure/B13695500.png)
